molecular formula C15H18O3 B13088026 Ethyl 2-cyclopropyl-3-oxo-4-phenylbutanoate CAS No. 1447607-70-6

Ethyl 2-cyclopropyl-3-oxo-4-phenylbutanoate

Cat. No.: B13088026
CAS No.: 1447607-70-6
M. Wt: 246.30 g/mol
InChI Key: LYPYTYDZQSVGLP-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropyl-3-oxo-4-phenylbutanoate: is an organic compound with the molecular formula C15H18O3. It is a derivative of butanoic acid, featuring a cyclopropyl group, a phenyl group, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with cyclopropyl ketone and phenylacetic acid.

    Reaction Steps:

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production may involve continuous flow reactors to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Mechanism:

Comparison with Similar Compounds

Uniqueness:

Biological Activity

Ethyl 2-cyclopropyl-3-oxo-4-phenylbutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound (CAS No. 1447607-70-6) is characterized by the following structural formula:

C12H14O3\text{C}_{12}\text{H}_{14}\text{O}_3

The compound features a cyclopropyl group, a phenyl group, and a keto functional group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can modulate important signaling pathways related to oxidative stress and inflammation.

  • Nrf2 Activation : Similar compounds have been shown to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. Nrf2 regulates the expression of antioxidant enzymes that protect cells from damage caused by reactive oxygen species (ROS) .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, potentially inhibiting the growth of various bacterial strains .

Antioxidant Activity

Research has demonstrated that this compound may possess antioxidant properties, which can be quantified using various assays such as DPPH and ABTS radical scavenging tests. The expected outcomes include:

Assay IC50 Value (µM) Reference
DPPH ScavengingTBD
ABTS ScavengingTBD

Antimicrobial Activity

The compound's potential antimicrobial activity has been evaluated against several pathogens:

Pathogen MIC (µg/mL) Activity Type
Staphylococcus aureusTBDBactericidal
Escherichia coliTBDBacteriostatic
Candida albicansTBDAntifungal

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Activity : A study on structurally similar compounds showed promising anticancer effects in vitro against various cancer cell lines, suggesting that modifications in the cyclopropyl and phenyl groups could enhance efficacy .
  • Neuroprotective Effects : Research indicates that activating the Nrf2 pathway can protect neurons from oxidative damage in models of neurodegenerative diseases. Compounds that influence this pathway are being explored for their therapeutic potential in conditions like Alzheimer's disease .
  • Toxicity Assessment : Toxicity studies are essential for evaluating the safety profile of this compound. Initial findings suggest low cytotoxicity at therapeutic concentrations, but further studies are required to establish a comprehensive safety profile .

Properties

CAS No.

1447607-70-6

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

ethyl 2-cyclopropyl-3-oxo-4-phenylbutanoate

InChI

InChI=1S/C15H18O3/c1-2-18-15(17)14(12-8-9-12)13(16)10-11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3

InChI Key

LYPYTYDZQSVGLP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CC1)C(=O)CC2=CC=CC=C2

Origin of Product

United States

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